molecular formula C19H20N4O3 B2516498 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide CAS No. 2034400-11-6

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2516498
CAS No.: 2034400-11-6
M. Wt: 352.394
InChI Key: NPVAWHCYBIMJOY-HDJSIYSDSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway , which is critically involved in cell proliferation, hematopoiesis, and immune response. This specificity makes it an essential pharmacological tool for investigating the pathophysiology of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, where dysregulated JAK2 signaling is a hallmark. Researchers utilize this compound to elucidate the mechanistic role of JAK2 in disease models , to study signal transduction dynamics, and to evaluate the effects of pathway inhibition in cellular and translational studies. By providing high target selectivity, it enables the dissection of JAK2-driven signaling from other JAK family members, thereby contributing to the development of more targeted therapeutic strategies for hematological cancers and autoimmune disorders.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18(12-16-15-4-1-2-5-17(15)26-23-16)22-13-6-8-14(9-7-13)25-19-20-10-3-11-21-19/h1-5,10-11,13-14H,6-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVAWHCYBIMJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The pyrimidine moiety can be introduced via nucleophilic substitution reactions involving pyrimidine derivatives and suitable leaving groups. The final step often involves coupling the benzoxazole and pyrimidine fragments with a cyclohexyl acetamide linker under conditions such as reflux in an appropriate solvent, often with the aid of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at specific sites, such as the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The cyclohexyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, as detailed below:

Substituent Variations in the Acetamide Core

  • Target Compound : Benzoxazole (1,2-benzoxazol-3-yl) at the acetamide α-position.
  • Analog 1 : 2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034444-75-0) replaces benzoxazole with a pyrrole ring. This substitution reduces aromaticity and may alter metabolic stability or target selectivity .

Cyclohexyl-Pyrimidinyloxy Scaffold

All analogs retain the [(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl] group, indicating its critical role in maintaining conformational rigidity and hydrogen-bonding capacity. Fluorination (e.g., 5-fluoropyrimidinyl in CAS 2034502-16-2) may improve pharmacokinetic properties by slowing oxidative metabolism .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Differences
Target Compound C₁₉H₁₉N₅O₃ 365.39 g/mol 1,2-Benzoxazol-3-yl
2-(1H-Pyrrol-1-yl)-Analog C₁₆H₂₀N₄O₂ 300.36 g/mol Pyrrole instead of benzoxazole
5-Fluoropyrimidinyl Analog C₁₈H₂₀FN₃O₂ 345.37 g/mol Fluorine on pyrimidine, phenyl group

The target compound’s higher molecular weight (365.39 g/mol) compared to analogs suggests increased steric bulk, which may influence membrane permeability or target engagement.

Research Implications and Limitations

While structural data are available for the target compound and analogs, pharmacological or biochemical studies are absent in the provided evidence. Key research gaps include:

  • Binding Affinity : Comparative studies against kinases or other targets.
  • ADME Profiles : Impact of benzoxazole vs. pyrrole/phenyl substituents on metabolic stability.
  • Toxicity: Potential off-target effects linked to fluorinated pyrimidines .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a synthetic derivative of benzoxazole that has garnered attention for its potential biological activities. This article explores its various biological activities, including anticancer, antimicrobial, and neuropharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C18H20N4O2
  • Molecular Weight: 320.38 g/mol
  • SMILES Notation: CC(=O)N(C1CCCCC1)C(=O)C2=CC=NC=C2C3=CC=CC=C3O

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against several types of cancer, including:

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-715.0
Lung CancerA54912.5
Liver CancerHepG210.0
Prostate CancerPC318.0

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)32
Escherichia coli (Gram-negative)64
Bacillus subtilis (Gram-positive)16

These findings indicate moderate antimicrobial activity, particularly against Gram-positive bacteria .

Neuropharmacological Effects

Preliminary studies have suggested that the compound may possess neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of neurotrophic factors and inhibition of pro-apoptotic signaling pathways.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effect of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, the compound was tested against E. coli and S. aureus. The results indicated that while the compound exhibited higher efficacy against S. aureus, it was less effective against E. coli, highlighting its selective antimicrobial properties.

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